molecular formula C15H25N3 B7920394 N1-(1-benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine

N1-(1-benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine

Cat. No.: B7920394
M. Wt: 247.38 g/mol
InChI Key: NXPHMJZNKNRPJY-UHFFFAOYSA-N
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Description

N1-(1-Benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine is a tertiary diamine featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and an ethyl group at the N1 position. The ethane-1,2-diamine backbone provides flexibility, while the benzyl-pyrrolidinyl moiety introduces steric bulk and aromaticity.

Properties

IUPAC Name

N'-(1-benzylpyrrolidin-3-yl)-N'-ethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-2-18(11-9-16)15-8-10-17(13-15)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPHMJZNKNRPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization .

Scientific Research Applications

Pharmacological Potential

  • Receptor Modulation :
    • N1-(1-benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine has been investigated for its potential as a modulator of neurotransmitter receptors. Its structural analogs have shown promise as antagonists for the bradykinin B1 receptor, which is implicated in pain and inflammatory responses .
  • Neuropharmacology :
    • The compound's ability to interact with central nervous system (CNS) receptors makes it a candidate for studying neuropharmacological effects. Research indicates that derivatives of this compound may exhibit anxiolytic or antidepressant properties, warranting further investigation into their mechanism of action .
  • Synthetic Pathways :
    • Various synthetic routes have been explored to produce this compound efficiently. For instance, reactions involving benzylamine and pyrrolidine derivatives under specific conditions yield high purity products suitable for biological testing .

Case Studies

Study FocusFindingsReference
Bradykinin B1 Receptor AntagonismDemonstrated efficacy in reducing pain responses in animal models.
Neuropharmacological EffectsPotential anxiolytic effects observed in behavioral assays.
Synthesis OptimizationImproved yields through modified reaction conditions using dichloromethane and trifluoroacetic acid.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary toxicological assessments indicate that while the compound exhibits some cytotoxicity at high concentrations, it remains within acceptable limits for therapeutic use when dosed appropriately .

Mechanism of Action

The mechanism of action of N1-(1-benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The benzyl and ethyl groups can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s structure can be compared to derivatives with varying substituents (Table 1):

Compound Name Substituents (R1, R2) Molecular Weight Key Features Reference
N1-(1-Benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine R1 = Benzyl, R2 = Ethyl ~275.43* Aromatic bulk, moderate steric hindrance Inferred
N1-(1-Benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine R1 = Benzyl, R2 = Isopropyl 275.43 Increased steric hindrance
N1-(Pyridin-2-yl)ethane-1,2-diamine R1 = Pyridin-2-yl, R2 = H 137.18 Planar aromaticity, metal coordination
N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine R1 = 4-Methoxyphenyl, R2 = Methyl - Electron-donating group, solubility

*Calculated based on analog .

Key Observations :

  • Aromatic Interactions : The benzyl group enhances π-π stacking capabilities compared to pyridinyl or methoxyphenyl groups .
  • Solubility : Methoxy-substituted derivatives likely have improved solubility in polar solvents due to electron-donating groups.

Example Reaction :

(E)-N1-(1-Phenylethylidene)ethane-1,2-diamine + 2-Pyrrolcarbaldehyde → MPEA Ligand [[5, 7]]  

The target compound may follow analogous routes, substituting acetophenone derivatives with benzyl-pyrrolidine precursors.

Spectroscopic and Computational Data

NMR and IR Spectral Trends (Table 2)

Data inferred from structurally related compounds:

Compound Type 1H NMR (δ, ppm) 13C NMR (δ, ppm) IR (cm⁻¹) Reference
N1-(Benzothiazol-2-yl)-N1,N2-diethylethane-1,2-diamine 1.2 (t, 3H, CH3), 3.4 (m, 4H, NCH2) 14.1 (CH3), 48.5 (NCH2) 3350 (N-H), 1600 (C=N)
N1-(Pyridin-2-yl)ethane-1,2-diamine 2.8 (t, 2H, NH2), 3.3 (q, 2H, CH2N) 38.5 (CH2N), 149.2 (Pyridine C) 3300-3400 (N-H)
Co(III)-MPEA Complex - - 1620 (C=N Schiff base)

Inferences for Target Compound :

  • 1H NMR : Expected signals near δ 1.1–1.3 (ethyl CH3), δ 2.5–3.5 (pyrrolidine CH2 and NCH2).
  • 13C NMR : Peaks for benzyl carbons (~128–138 ppm) and pyrrolidine carbons (~45–60 ppm) .
  • IR : N-H stretches (~3300 cm⁻¹) and aromatic C-H bends (~700 cm⁻¹) .

Corrosion Inhibition

Aliphatic diamines like DETA and TETA show corrosion inhibition via adsorption on metal surfaces, correlated with HOMO/LUMO energy gaps in DFT studies . The target compound’s aromatic and cyclic amine groups may enhance adsorption efficiency compared to linear analogs.

Coordination Chemistry

Schiff base ligands derived from ethane-1,2-diamine (e.g., MPEA ) form stable Co(III) complexes. The benzyl-pyrrolidinyl group in the target compound could improve ligand rigidity and metal-binding selectivity.

Pharmaceutical Intermediate

Compounds like N1-(3-chlorobenzyl)ethane-1,2-diamine are used in drug synthesis. The target’s benzyl-pyrrolidine moiety may confer bioactive properties, such as enzyme inhibition or receptor binding.

Biological Activity

N1-(1-benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological interactions, and relevant research findings.

Compound Structure and Characteristics

This compound features a benzyl group attached to a pyrrolidine ring , which is connected to an ethane-1,2-diamine backbone. Its molecular formula is C16H27N3C_{16}H_{27}N_3 with a molecular weight of approximately 261.41 g/mol . The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Synthesis

The synthesis of this compound typically involves the reaction of 1-benzylpyrrolidine with ethane-1,2-diamine . Key steps include:

  • Protection of Functional Groups : Protecting the amine groups during synthesis to prevent unwanted reactions.
  • Reaction Conditions : Careful control of temperature, pressure, and solvent choice to optimize yield and purity.
  • Purification : Techniques such as crystallization or chromatography may be employed to isolate the final product .

Research indicates that this compound interacts with specific neurotransmitter receptors , modulating their activity. This interaction suggests potential implications in pharmacological research, particularly concerning neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study highlighted its role as a ligand for neurotransmitter receptors , indicating that it could influence signaling pathways involved in various physiological responses.
  • Another research effort focused on its interaction with melanin-concentrating hormone receptor 1 (MCHr1), where it was found to be a high-affinity ligand and a potent inhibitor of MCH-mediated calcium release .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:

Compound NameStructureUnique FeaturesBiological Activity
N1-(1-benzylpyrrolidin-3-yl)-N1-methyl ethane-1,2-diamineStructureMethyl group instead of ethylPotentially lower lipophilicity
(R)-N1-(1-benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamineStructureChiral compoundModulates receptor activity
3-PiperidinopropanamineStructurePiperidine ring instead of pyrrolidineDifferent pharmacological profile

Q & A

Q. What are the key steps for synthesizing N1-(1-benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine, and how is the reaction monitored?

The synthesis typically involves alkylation or reductive amination of pyrrolidine derivatives. For example, a benzylated amine can be reduced with hydrogen in the presence of a platinum catalyst to form the target compound . Reaction progress is monitored via thin-layer chromatography (TLC), with extraction and purification steps involving ethyl acetate washes and solvent removal under reduced pressure .

Q. What safety precautions are critical when handling this compound in the laboratory?

Key precautions include avoiding heat sources (P210), using proper ventilation, and wearing PPE. The compound should be stored away from ignition sources, and spills must be managed with absorbent materials. Safety protocols from analogous diamines recommend carrying product labels during medical emergencies (P101) and restricting access to minors (P102) .

Q. How is the purity and structure of this compound validated post-synthesis?

Purity is assessed via melting point analysis or HPLC, while structural confirmation relies on 1H^1H-NMR. For example, 1H^1H-NMR peaks for aromatic protons (δ 7.2–7.6 ppm) and alkyl chain protons (δ 1.9–3.3 ppm) are characteristic . Quantitative elemental analysis (e.g., %N determination) further validates stoichiometry .

Advanced Research Questions

Q. How can factorial design optimize the reaction conditions for synthesizing this compound?

Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. A 2k^k factorial approach reduces experimental runs while quantifying interaction effects. For instance, microwave-assisted synthesis (150°C, 20 hours) improved yields in analogous pyrrolidine derivatives .

Q. What computational methods enhance the design of derivatives with specific bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reaction pathways. ICReDD’s workflow combines computational reaction path searches with experimental validation, accelerating the discovery of derivatives with tailored binding affinities . COMSOL Multiphysics simulations further model reaction kinetics and mass transfer limitations .

Q. How should researchers resolve contradictions in NMR data during structural elucidation?

Contradictions (e.g., unexpected splitting or shifts) may arise from impurities, tautomerism, or solvent effects. Use high-field NMR (≥400 MHz) and deuterated solvents (e.g., DMSO-d6) to improve resolution. Cross-validation with 13C^{13}C-NMR or 2D techniques (COSY, HSQC) clarifies ambiguous signals .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Kinetic control via temperature modulation (e.g., cryogenic conditions) and selective catalysts (e.g., Pt/C for reductive amination) minimizes side reactions. Process analytical technology (PAT), such as in-situ FTIR, enables real-time monitoring and adjustments .

Q. How do steric and electronic effects influence the compound’s reactivity in further functionalization?

The benzyl group introduces steric hindrance, slowing nucleophilic attacks at the pyrrolidine nitrogen. Electron-withdrawing substituents on the benzene ring can enhance electrophilic reactivity. Hammett plots or frontier molecular orbital (FMO) analysis quantify these effects .

Methodological Resources

  • Synthesis Protocols : Reductive amination , microwave-assisted cyclization .
  • Characterization Tools : 1H^1H-/13C^{13}C-NMR , elemental analysis .
  • Computational Aids : DFT for reaction design , COMSOL for process simulation .
  • Safety Guidelines : GHS-compliant handling .

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